molecular formula C3H7BrO B3082707 1-Bromopropane-2-OL CAS No. 113429-86-0

1-Bromopropane-2-OL

Cat. No. B3082707
M. Wt: 138.99 g/mol
InChI Key: WEGOLYBUWCMMMY-GSVOUGTGSA-N
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Patent
US07875715B2

Procedure details

tert-Butyl piperidin-4-ylcarbamate (2.0 g, 10.0 mmol), 1-bromopropan-2-ol (2.8 g, 20.0 mmol, commercial product which also contained 30% of the regioisomer 2-bromopropan-1-ol), triethylamine (4.2 mL, 30.0 mmol), and acetonitrile (15 mL) were combined in a microwave vial and heated to 70° C. for 4 hours. The reaction mixture was concentrated to dryness. The crude product was partitioned between ethyl acetate/water. The aqueous phase was re-extracted 2× with ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered, and concentrated to dryness. The product was purified by flash chromatography on silica gel eluting with a gradient of 20-30% methanol in dichloromethane to give 1.7 g of the desired product as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.Br[CH2:16][CH:17]([OH:19])[CH3:18].BrC(C)CO.C(N(CC)CC)C>C(#N)C>[OH:19][CH:17]([CH3:18])[CH2:16][N:1]1[CH2:2][CH2:3][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CO)C
Step Four
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned between ethyl acetate/water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted 2× with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica gel eluting with a gradient of 20-30% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
OC(CN1CCC(CC1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.